The compound Ddr1-IN-5 is part of a series of DDR1 inhibitors synthesized through advanced chemical methodologies, including structure-based drug design and pharmacophore modeling. Its synthesis and biological evaluation have been documented in several studies focusing on the design and efficacy of DDR1 inhibitors against various cancer types and fibrotic diseases .
Ddr1-IN-5 is classified as a small molecule inhibitor specifically targeting the DDR1 receptor. It belongs to the broader category of kinase inhibitors, which are compounds designed to interfere with the activity of kinases, enzymes that play critical roles in signaling pathways regulating cell growth, proliferation, and survival.
The synthesis of Ddr1-IN-5 involves several steps that typically include:
The synthesis may involve intermediates derived from commercially available starting materials. For instance, specific thienopyridine derivatives have been reported as precursors in synthesizing related DDR1 inhibitors . The process often requires careful optimization of reaction conditions to maximize yield and selectivity.
Ddr1-IN-5 features a complex molecular structure characterized by specific functional groups designed for optimal interaction with the DDR1 active site. The precise molecular formula and structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
While specific structural data for Ddr1-IN-5 may not be publicly available, related compounds have shown binding interactions involving critical amino acids within the DDR1 kinase domain, indicating that Ddr1-IN-5 likely shares similar binding characteristics .
Ddr1-IN-5 undergoes specific chemical reactions that facilitate its interaction with the DDR1 receptor. These reactions typically include:
The binding affinity and inhibitory potency of Ddr1-IN-5 can be quantitatively assessed using enzymatic assays, which measure its effectiveness in reducing DDR1 autophosphorylation compared to controls .
Ddr1-IN-5 exerts its pharmacological effects by selectively inhibiting the autophosphorylation activity of DDR1. Upon binding to the active site, it prevents ATP from accessing the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Studies have demonstrated that compounds like Ddr1-IN-5 can significantly reduce phosphorylation levels at specific tyrosine residues within DDR1, leading to decreased cellular responses associated with tumorigenesis and fibrosis .
While specific physical properties such as melting point or solubility may not be detailed for Ddr1-IN-5, compounds within its class generally exhibit moderate solubility in organic solvents and variable stability depending on their structural features.
The chemical properties include:
Relevant analyses such as high-performance liquid chromatography (HPLC) may be utilized to assess purity and stability over time .
Ddr1-IN-5 has potential applications in scientific research focused on:
Research continues to explore the full therapeutic potential of Ddr1-IN-5 and related compounds across different pathological contexts, emphasizing their importance in drug discovery efforts targeting receptor tyrosine kinases .
Discoidin Domain Receptor 1 (Discoidin Domain Receptor 1) is a collagen-activated receptor tyrosine kinase aberrantly expressed in epithelial cancers (e.g., lung, breast, pancreatic). Unlike typical receptor tyrosine kinases activated by growth factors, Discoidin Domain Receptor 1 triggers sustained signaling upon collagen binding, promoting tumor progression through:
Selective Discoidin Domain Receptor 1 inhibition thus represents a strategy to disrupt both kinase-dependent signaling and extracellular matrix-driven immune evasion.
DDR1-IN-5 was designed as a Type II inhibitor, targeting the inactive "DFG-out" conformation of Discoidin Domain Receptor 1. This approach leverages a conserved pharmacophore model comprising three key moieties [2] [9]:
Computational models emphasized metabolic stability and kinome-wide selectivity by optimizing steric occupancy of the unique Discoidin Domain Receptor 1 hydrophobic pocket (e.g., Leu655, Val681, Ala644), reducing off-target effects against Abl or c-Kit [9] [10].
Table 1: Key Interactions in Type II Discoidin Domain Receptor 1 Pharmacophore
Pharmacophore Element | Structural Feature | Target Residues | Function |
---|---|---|---|
Hinge binder | Heterocyclic core (e.g., pyrimidine) | Met704, Asp702 | ATP-competitive anchor |
Linker | Hydrophobic/amide bridge | Thr701, Glu672 | Gatekeeper engagement, conformational control |
Tail | Aromatic/alkyl substituent | Phe785, Leu655, Ala644 | DFG-out stabilization, selectivity |
DDR1-IN-5 evolved from earlier inhibitors Discoidin Domain Receptor 1-IN-1 (IC₅₀ = 105 nM) and Discoidin Domain Receptor 1-IN-2 (IC₅₀ = 47.6 nM) through scaffold hybridization and steric optimization [2]:
Table 2: Evolution of Discoidin Domain Receptor 1 Inhibitors
Compound | IC₅₀ (Discoidin Domain Receptor 1) | Key Structural Features | Selectivity Limitations |
---|---|---|---|
Discoidin Domain Receptor 1-IN-1 | 105 nM | Pyrimido[4,5-d]pyrimidine core | Binds Abl, c-Kit, PDGFRβ |
Discoidin Domain Receptor 1-IN-2 | 47.6 nM | Pyrazolo[3,4-d]pyrimidine core | Inhibits EGFR, LCK, PDGFRβ |
DDR1-IN-5 | 7.36 nM | Alkyne-functionalized heterocycle + CF₃-phenyl tail | Improved kinome selectivity (451-kinase panel pending) |
Molecular docking of DDR1-IN-5 (PDB: 3ZOS/4CKR) confirmed a canonical Type II binding mode [2] [6] [10]:
Molecular dynamics simulations (100–1000 ns) revealed:
Table 3: Key Residues in DDR1-IN-5 Binding Site
Residue | Interaction Type | Role in Inhibition |
---|---|---|
Met704 | H-bond (hinge) | Anchors inhibitor core |
Glu672 | H-bond/salt bridge | Stabilizes αC-helix in "in" position |
Asp784 | H-bond (DFG motif) | Maintains DFG-out conformation |
Phe785 | π-π stacking | Binds trifluoromethylphenyl tail |
Leu655 | Van der Waals | Enhances selectivity over Discoidin Domain Receptor 2 |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: